molecular formula C18H20N2O5 B3508567 3,4-dimethoxy-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide

3,4-dimethoxy-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B3508567
M. Wt: 344.4 g/mol
InChI Key: QAQWEACXHPDFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide is a synthetic compound used in scientific research. The compound is also known as URB597, and it is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down the endocannabinoid anandamide, which is involved in pain perception, mood, and appetite regulation. URB597 has been shown to increase anandamide levels in the brain, leading to potential therapeutic applications.

Mechanism of Action

URB597 inhibits FAAH, which is responsible for breaking down anandamide. By inhibiting FAAH, URB597 increases anandamide levels in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
URB597 has been shown to have analgesic, anxiolytic, and antidepressant effects in animal studies. It has also been shown to reduce drug-seeking behavior in rats addicted to cocaine and heroin.

Advantages and Limitations for Lab Experiments

One advantage of URB597 is its specificity for FAAH, which allows for targeted inhibition of this enzyme. However, URB597 has a short half-life and may require multiple doses to achieve therapeutic effects. It also has poor solubility in water, which can make it difficult to administer.

Future Directions

Future research on URB597 may focus on its potential therapeutic applications in specific conditions, such as chronic pain, anxiety disorders, and addiction. There may also be opportunities to develop more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Additionally, research may explore the potential use of URB597 in combination with other drugs or therapies to enhance its effects.

Scientific Research Applications

URB597 has been studied for its potential therapeutic applications in a variety of conditions, including pain, anxiety, depression, and addiction. It has also been investigated for its potential use in cancer treatment due to its ability to inhibit FAAH, which may lead to increased levels of anandamide and other endocannabinoids.

properties

IUPAC Name

3,4-dimethoxy-N-[2-(2-methoxyanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-14-7-5-4-6-13(14)20-17(21)11-19-18(22)12-8-9-15(24-2)16(10-12)25-3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQWEACXHPDFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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